An In-depth Technical Guide to 1-(3-Bromo-5-chlorophenyl)ethanone: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-(3-Bromo-5-chlorophenyl)ethanone: Properties, Synthesis, and Reactivity
This guide provides an in-depth analysis of 1-(3-bromo-5-chlorophenyl)ethanone, a key halogenated acetophenone derivative. Valued in synthetic organic chemistry, particularly within pharmaceutical and materials science research, this molecule serves as a versatile building block. Its distinct substitution pattern, featuring bromine and chlorine atoms meta to an acetyl group, allows for selective and sequential functionalization, making it an asset in the construction of complex molecular architectures. This document will detail its fundamental properties, spectroscopic signature, synthesis protocols, and critical reactivity patterns, with a focus on its application in modern cross-coupling chemistry.
Molecular Overview and Identification
1-(3-Bromo-5-chlorophenyl)ethanone, also known as 3'-Bromo-5'-chloroacetophenone, is an aromatic ketone characterized by a benzene ring substituted with bromo, chloro, and acetyl groups at positions 3, 5, and 1, respectively.[1][2] This trifunctional arrangement is pivotal to its synthetic utility. The electron-withdrawing nature of the acetyl group and the halogens deactivates the aromatic ring, while the differential reactivity of the C-Br and C-Cl bonds provides a handle for regioselective modifications.
Caption: Molecular structure of 1-(3-bromo-5-chlorophenyl)ethanone.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3-bromo-5-chlorophenyl)ethanone | [1] |
| CAS Number | 154257-85-9 | [1][3] |
| Molecular Formula | C₈H₆BrClO | [1][3] |
| Molecular Weight | 233.49 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)Br)Cl | [1] |
| InChIKey | IEWFDTXICLHPTE-UHFFFAOYSA-N | [1] |
| Physical Form | Wooly crystalline powder, Faint lemon to white solid | [2] |
| Boiling Point | 301.5 ± 32.0 °C (Predicted) | [2] |
| Density | 1.566 g/cm³ (Predicted) |[2] |
Spectroscopic and Analytical Characterization
Accurate characterization is fundamental to confirming the identity and purity of a synthetic intermediate. The spectroscopic data for 1-(3-bromo-5-chlorophenyl)ethanone are distinctive, reflecting its unique electronic and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by signals in the aromatic region corresponding to the three protons on the phenyl ring and a singlet in the aliphatic region for the acetyl methyl group.[2] The splitting patterns of the aromatic protons are indicative of their meta-coupling relationships.
Table 2: ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |
|---|---|---|---|---|
| 7.97 - 7.95 | m | - | Ar-H | [2] |
| 7.85 | dd | 1.5 | Ar-H | [2] |
| 7.71 | t | 1.8 | Ar-H | [2] |
| 2.59 | s | - | -CH₃ |[2] |
The ¹³C NMR spectrum would be expected to show eight distinct signals: six for the aromatic carbons (four substituted, two unsubstituted) and two for the acetyl group (carbonyl and methyl).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone is a prominent feature.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description | Source |
|---|---|---|---|
| 1687 | C=O | Ketone, Aryl | [2] |
| ~3100-3000 | C-H | Aromatic C-H Stretch | - |
| ~1600-1450 | C=C | Aromatic Ring Stretch | - |
| ~1100-1000 | C-Cl | Aryl-Cl Stretch | - |
| ~600-500 | C-Br | Aryl-Br Stretch | - |
Mass Spectrometry (MS)
Electron Spray Ionization Mass Spectrometry (ESIMS) reveals a molecular ion peak [M+H]⁺ at m/z 233, which corresponds to the compound's molecular weight.[2] The isotopic pattern of this peak is highly characteristic, showing contributions from the two isotopes of bromine (⁷⁹Br, ⁸¹Br) and two isotopes of chlorine (³⁵Cl, ³⁷Cl), providing definitive confirmation of the elemental composition.
Synthesis Protocol: Lithiation-Acylation Approach
While several synthetic routes exist, a reliable method involves the selective lithiation of a dibromo-chloro precursor followed by acylation. This approach offers good control and yields.[2]
Experimental Protocol
Objective: To synthesize 1-(3-bromo-5-chlorophenyl)ethanone from 1,3-dibromo-5-chlorobenzene.
Materials:
-
1,3-Dibromo-5-chlorobenzene
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
N,N-Dimethylacetamide (DMA) or Acetyl Chloride
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Acetone for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,3-dibromo-5-chlorobenzene (1.0 eq) and dissolve in anhydrous diethyl ether (approx. 3.3 mL per mmol of substrate).[2]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The substrate may precipitate.[2]
-
Lithiation: While maintaining vigorous stirring, add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. The bromine at the more sterically accessible position (between two hydrogens) is preferentially exchanged. A color change to bright yellow is typically observed.[2]
-
Stirring: Continue stirring the mixture at -78 °C for 30-60 minutes.
-
Acylation: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the residue by silica gel column chromatography using a hexane/acetone gradient (e.g., 0-15% acetone) to afford the final product as a white or pale yellow solid.[2]
Chemical Reactivity and Synthetic Utility
The primary value of 1-(3-bromo-5-chlorophenyl)ethanone lies in its capacity for selective functionalization. The different reactivities of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions are the cornerstone of its utility. Generally, the C-Br bond undergoes oxidative addition to a Pd(0) catalyst more readily than the C-Cl bond, allowing for selective chemistry at the bromine-substituted position.[4]
Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[5][6] By carefully selecting the catalyst and conditions, one can selectively couple an organoboron reagent at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.
Caption: Workflow for selective Suzuki-Miyaura cross-coupling.
Protocol: Selective Arylation at the C-Br Position
-
Setup: In an oven-dried Schlenk flask, combine 1-(3-bromo-5-chlorophenyl)ethanone (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[5][7]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 eq).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[5][8] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to a temperature between 80-110 °C under a nitrogen atmosphere and monitor the reaction by TLC or LC-MS.[7][8]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Selective Buchwald-Hartwig Amination
Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry.[9][10] The C-Br bond is again the more reactive site, enabling the selective introduction of primary or secondary amines.
Caption: Key components for Buchwald-Hartwig amination.
Protocol: Selective Amination at the C-Br Position
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.1-1.2 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).[4][7]
-
Reagent Addition: Add 1-(3-bromo-5-chlorophenyl)ethanone (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the mixture, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to isolate the desired aryl amine product.
Applications in Medicinal Chemistry
The 3,5-disubstituted acetophenone core is a common scaffold in the design of biologically active molecules. The ability to introduce diverse functionalities at the 3-position via cross-coupling, while retaining the 5-chloro substituent and the acetyl "handle," makes 1-(3-bromo-5-chlorophenyl)ethanone a valuable starting material. The chlorine atom itself is a common feature in many FDA-approved drugs, where it can modulate lipophilicity, metabolic stability, and binding interactions.[11] The acetyl group can be further elaborated through reactions such as aldol condensations, reductions to alcohols, or conversion to oximes, expanding the accessible chemical space for drug discovery programs.
Safety and Handling
GHS Hazard Classification: 1-(3-Bromo-5-chlorophenyl)ethanone is classified as a hazardous substance.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12][13]
-
P264: Wash skin thoroughly after handling.[12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Store in a tightly closed container in a dry, cool place. The material should be sealed in dry conditions and stored at room temperature.[2][15]
-
Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Some Novel Chalcones. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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